molecular formula C30H32ClF3N2O2 B1673467 Fluperamide CAS No. 53179-10-5

Fluperamide

Cat. No.: B1673467
CAS No.: 53179-10-5
M. Wt: 545.0 g/mol
InChI Key: WPYGCZCMGMVGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluperamide involves multiple steps, starting with the preparation of the core diphenylmethane structure. The synthetic route typically includes the following steps:

    Formation of the Diphenylmethane Core: This involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Functional Groups: The core structure is then modified to introduce the necessary functional groups, including the hydroxyl and piperidine moieties.

    Final Assembly: The final step involves the coupling of the modified diphenylmethane core with the appropriate amide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fluperamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups, which may enhance or reduce its antidiarrheal activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, which may have different pharmacological activities compared to the parent compound.

Scientific Research Applications

Fluperamide has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.

    Biology: Investigated for its interactions with opioid receptors and its effects on gastrointestinal motility.

    Medicine: Studied for its potential use in treating conditions beyond diarrhea, such as irritable bowel syndrome.

    Industry: Used in the development of new antidiarrheal medications and as a reference compound in quality control processes.

Comparison with Similar Compounds

Similar Compounds

    Loperamide: Another antidiarrheal compound that acts on opioid receptors.

    Diphenoxylate: Used in combination with atropine to treat diarrhea.

    Fetoxylate: Similar in structure and function to Fluperamide.

Uniqueness

This compound is unique in its specific binding affinity and its ability to reverse the tiapamil-elicited lowering of nitrendipine binding, indicating a verapamil-like action . This unique mechanism contributes to its effectiveness as an antidiarrheal agent.

By understanding the detailed properties and applications of this compound, researchers and medical professionals can better utilize this compound in various scientific and medical fields.

Properties

CAS No.

53179-10-5

Molecular Formula

C30H32ClF3N2O2

Molecular Weight

545.0 g/mol

IUPAC Name

4-[4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide

InChI

InChI=1S/C30H32ClF3N2O2/c1-35(2)27(37)29(22-9-5-3-6-10-22,23-11-7-4-8-12-23)17-20-36-18-15-28(38,16-19-36)24-13-14-26(31)25(21-24)30(32,33)34/h3-14,21,38H,15-20H2,1-2H3

InChI Key

WPYGCZCMGMVGNO-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)(C3=CC=CC=C3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fluperamide;  R 18910;  R-18910;  R18910

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluperamide
Reactant of Route 2
Reactant of Route 2
Fluperamide
Reactant of Route 3
Reactant of Route 3
Fluperamide
Reactant of Route 4
Reactant of Route 4
Fluperamide
Reactant of Route 5
Reactant of Route 5
Fluperamide
Reactant of Route 6
Reactant of Route 6
Fluperamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.